PRMT5/MTA Binding Affinity (KD): Head-to-Head Comparison of Fragment Hits
In a direct head-to-head comparison of five fragment hits identified from an SPR screen against the PRMT5/MTA complex, 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (Fragment 3) exhibited a binding affinity (KD) of 12.0 μM [1]. This affinity is 62-fold weaker than the most potent fragment hit (Fragment 1, KD = 0.74 μM) but is 5.2-fold stronger than Fragment 4 (KD = 62.0 μM) and 4.4-fold stronger than Fragment 5 (KD = 53.0 μM) [1].
| Evidence Dimension | Binding Affinity (KD) |
|---|---|
| Target Compound Data | 12.0 μM (Fragment 3) |
| Comparator Or Baseline | Fragment 1: 0.74 μM; Fragment 2: 10.2 μM; Fragment 4: 62.0 μM; Fragment 5: 53.0 μM |
| Quantified Difference | Target compound is 16.2-fold weaker than Fragment 1, but 5.2-fold stronger than Fragment 4. |
| Conditions | Surface plasmon resonance (SPR) assay; PRMT5 protein immobilized; MTA (20 μM) added to running buffer to form PRMT5/MTA complex. |
Why This Matters
This quantitative ranking establishes the compound's baseline potency, enabling scientists to prioritize it over weaker fragment hits for optimization campaigns based on ligand efficiency and structural tractability.
- [1] Smith CR, Kulyk S, Ahmad MUD, et al. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Med Chem. 2022;13:1549-1564. View Source
